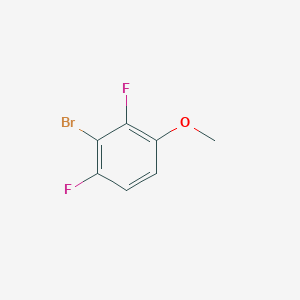

2-Bromo-1,3-difluoro-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1,3-difluoro-4-methoxybenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzene family and is commonly used in organic synthesis.

Aplicaciones Científicas De Investigación

Organic Synthesis and Molecular Interactions

Synthesis of Complex Molecules

The compound is used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, showcasing its role in synthesizing compounds with low-coordinate phosphorus atoms. These molecules are of interest for their unique electronic properties, as indicated by their UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

Liquid Crystal Synthesis

It acts as a precursor in the synthesis of chiral liquid crystals, which are used in displays and optical devices. The synthesis process involves reactions with Grignard reagents, leading to the production of β-C-aryl glycosides, further demonstrating the versatility of this compound in creating materials with specific optical properties (Bertini et al., 2003).

Molecular Structure Studies

Research on molecules like the title compound provides insights into the effects of substituents on molecular geometry and interactions. For instance, studies on related bromo-methoxyphenyl compounds have explored their crystal structures and hydrogen bonding, contributing to our understanding of molecular packing and interactions (Fun et al., 2011).

Electrochemical Applications

The compound is investigated for its potential in electrochemical reactions, such as the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This showcases its role in synthesizing cyclic organic compounds which are valuable in various chemical industries (Esteves et al., 2007).

Materials Science and Advanced Applications

- Polymer Solar Cells: In the realm of materials science, derivatives of this compound are explored for their applications in polymer solar cells. For example, modifications on phenyl-C61-butyric acid methyl ester (a fullerene derivative) have shown that incorporating methoxybenzene groups can alter the photovoltaic performance, suggesting the potential of such derivatives in improving energy conversion efficiency (Jin et al., 2016).

Mecanismo De Acción

Mode of Action

It’s known that halogenated aromatic compounds can participate in halogen bonding and other interactions with biological targets, which can lead to changes in the target’s function .

Pharmacokinetics

The compound’s physicochemical properties suggest it may have high gi absorption and could be bbb permeant . These properties could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1,3-difluoro-4-methoxybenzene . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets.

Propiedades

IUPAC Name |

2-bromo-1,3-difluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFOZBRZMUNYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)

![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)